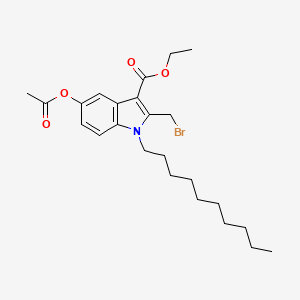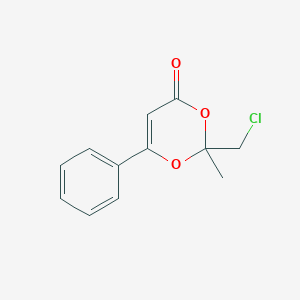![molecular formula C15H9NO3 B15010725 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of an imino group (C=N) and a hydroxyphenyl group attached to an indene-dione structure. Schiff bases have been widely studied due to their diverse applications in various fields, including coordination chemistry, catalysis, and biological activities .
Métodos De Preparación
The synthesis of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: The compound is used in the development of sensors and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its catalytic and biological activities. The presence of the imino and hydroxy groups allows the compound to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparación Con Compuestos Similares
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be compared with other similar Schiff base compounds, such as:
2-{[(2-hydroxyphenyl)imino]methyl}phenol: This compound also contains a hydroxyphenyl and imino group but differs in its core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H9NO3 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)iminoindene-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-12-8-4-3-7-11(12)16-13-14(18)9-5-1-2-6-10(9)15(13)19/h1-8,17H |
Clave InChI |
LEVUICRLFJDCDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=NC3=CC=CC=C3O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)

![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)


![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)

![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)
